molecular formula C12H17N5O3 B7051497 3-(2-methoxyethyl)-N-(2-methylpyrimidin-4-yl)-4-oxoimidazolidine-1-carboxamide

3-(2-methoxyethyl)-N-(2-methylpyrimidin-4-yl)-4-oxoimidazolidine-1-carboxamide

Cat. No.: B7051497
M. Wt: 279.30 g/mol
InChI Key: LZCNMIVTJTVGFC-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-N-(2-methylpyrimidin-4-yl)-4-oxoimidazolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazolidine ring, a pyrimidinyl group, and a methoxyethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-N-(2-methylpyrimidin-4-yl)-4-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazolidine ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the pyrimidinyl group: This step involves the coupling of the imidazolidine intermediate with a pyrimidine derivative, often using a coupling reagent such as EDCI or DCC.

    Attachment of the methoxyethyl side chain: This can be done through nucleophilic substitution reactions, where the imidazolidine-pyrimidine intermediate is reacted with a methoxyethyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-N-(2-methylpyrimidin-4-yl)-4-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl side chain or the pyrimidinyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and bases like potassium carbonate.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

3-(2-methoxyethyl)-N-(2-methylpyrimidin-4-yl)-4-oxoimidazolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-N-(2-methylpyrimidin-4-yl)-4-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxyethyl)-N-(2-methylpyrimidin-4-yl)-4-oxoimidazolidine-1-carboxamide: shares structural similarities with other imidazolidine and pyrimidine derivatives.

    Other imidazolidine derivatives: Compounds with similar imidazolidine rings but different substituents.

    Other pyrimidine derivatives: Compounds with similar pyrimidine groups but different side chains.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-methoxyethyl)-N-(2-methylpyrimidin-4-yl)-4-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-9-13-4-3-10(14-9)15-12(19)17-7-11(18)16(8-17)5-6-20-2/h3-4H,5-8H2,1-2H3,(H,13,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCNMIVTJTVGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC(=O)N2CC(=O)N(C2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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